molecular formula C8H8O2 B1338979 5,6-dihydrobenzofuran-7(4H)-one CAS No. 108153-93-1

5,6-dihydrobenzofuran-7(4H)-one

Cat. No. B1338979
CAS RN: 108153-93-1
M. Wt: 136.15 g/mol
InChI Key: KJGZDTKCEQEQQX-UHFFFAOYSA-N
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Description

5,6-Dihydrobenzofuran-7(4H)-one is a chemical compound that belongs to the class of organic compounds known as dihydrobenzofurans. These compounds contain a benzofuran moiety that is partially saturated by the addition of two hydrogen atoms at specific positions within the ring structure. The compound is of interest due to its potential as a key intermediate in the synthesis of various pharmacologically active molecules and natural products.

Synthesis Analysis

The synthesis of dihydrobenzofuran derivatives has been explored through various methods. For instance, an efficient synthesis of a related compound, 5,7-dihydroxy-4-methylisobenzofuran-1(3H)-one, was achieved by preparing a benzocyclobutenol intermediate followed by a regioselective β-scission of an alkoxyl radical with lead tetraacetate as a key step . Another method for synthesizing 6,7-dihydrobenzofuran-4(5H)-ones involves a Lewis acid-catalyzed domino reaction starting from 2,5-dimethylfuran and 1,3-cyclohexanediones, which is further combined with an enzyme-catalyzed reaction . Additionally, a Rh(III)-catalyzed cascade nucleophilic addition/annulation of 2-diazo-1,3-diketones with 1,3-dicarbonyl compounds has been reported to afford 6,7-dihydrobenzofuran-4(5H)-ones in high yields .

Molecular Structure Analysis

The molecular structure of dihydrobenzofuran derivatives can be complex due to the presence of various substituents and functional groups. For example, the crystal and molecular structure of a precursor to a natural product, 5,7-dihydroxy-4,6-dimethyl-1(3H)-isobenzofuranone, was determined by X-ray crystal analysis, revealing strong intramolecular hydrogen bonds that render the carbonyl and hydroxyl groups coplanar .

Chemical Reactions Analysis

Dihydrobenzofuran derivatives can undergo a variety of chemical reactions. Alkylation and oxidation reactions have been studied on 6,7-dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine, a related compound, showing selective oxidation of the sulfide moiety and the influence of transannular participation of an amino group . Furthermore, addition reactions of acetylenic esters to dihydrobenzofuran ketoximes have been explored, leading to the formation of novel tricyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrobenzofuran derivatives are influenced by their molecular structure. While specific data on 5,6-dihydrobenzofuran-7(4H)-one is not provided, related compounds have been synthesized and studied in various solvents. For instance, a water-based synthesis protocol for 6,7-dihydrobenzofuran-4(5H)-ones has been developed, highlighting the use of eco-friendly solvents and avoiding toxic reagents . This suggests that dihydrobenzofuran derivatives can be synthesized under environmentally benign conditions, which is an important consideration for sustainable chemistry practices.

Scientific Research Applications

Synthesis of Polyfunctionalized Benzofuran Derivatives

5,6-Dihydrobenzofuran-7(4H)-one and its derivatives are utilized in the efficient synthesis of multifunctionalized benzofurans. For instance, Ma et al. (2014) demonstrated a microwave-irradiated, three-component strategy to synthesize polyfunctionalized 6,7-dihydrobenzofuran-4(5H)-ones, which can be transformed into cinnoline-4-carboxamides. This method is eco-friendly, avoiding tedious workup due to the direct precipitation of products from the reaction solution (Ma et al., 2014).

Formation of Novel Tricyclic Systems

The thermal rearrangement of certain dihydrobenzofuran derivatives, such as 6,7-dihydrobenzo[b]furan-4(5H)-one, leads to the creation of novel tricyclic systems. Pinna et al. (2003) discussed the formation of reduced furo[G]- and pyrrolo[G]-indoles, showcasing the versatility of these compounds in synthesizing complex molecular structures (Pinna et al., 2003).

Synthesis of Isobenzofuran-1(3H)-ones and Isochroman-1-ones

The reactivity of o-alkenyl benzoic acids/amides with PhICl2 and diphenyl disulfides/diselenides in a metal-free intramolecular oxychalcogenation approach leads to the formation of isobenzofuran-1(3H)-one and 3,4-dihydroisochroman-1-one derivatives. Du et al. (2022) highlighted this method's ability to produce these derivatives through a regioselective process (Du et al., 2022).

Applications in Organic Hydride Donors

5,6-Dihydrobenzofuran-7(4H)-one derivatives are relevant in the study of organic hydride donors. Zhu et al. (2008) investigated the enthalpy changes of various five-membered heterocyclic compounds, including dihydrobenzofuran derivatives, to understand their role as organic hydride donors in chemical reactions (Zhu et al., 2008).

Cascade Nucleophilic Addition/Annulation Reactions

The compound is used in cascade nucleophilic addition/intramolecular annulation reactions. Wu et al. (2021) demonstrated a Rh(III)-catalyzed cascade of 2-diazo-1,3-diketones with 1,3-dicarbonyl compounds, leading to the efficient formation of 6,7-dihydrobenzofuran-4(5H)-ones, showcasing the potential of this compound in synthetic organic chemistry (Wu et al., 2021).

Development of Novel Anticholinesterases

Research into anticholinesterase agents also involves dihydrobenzofuran derivatives. Luo et al. (2005) synthesized novel anticholinesterases based on the molecular skeletons of furobenzofuran, indicating their potential in developing treatments for neurological conditions (Luo et al., 2005).

properties

IUPAC Name

5,6-dihydro-4H-1-benzofuran-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGZDTKCEQEQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462177
Record name 7(4H)-Benzofuranone, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108153-93-1
Record name 7(4H)-Benzofuranone, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the synthetic route for 3-aryl-5,6-dihydrobenzofuran-7(4H)-ones as described in the research?

A1: The research outlines a novel synthetic protocol for 3-aryl-5,6-dihydrobenzofuran-7(4H)-ones. This protocol involves a four-step process:

  1. Michael Addition: 1,2-Cyclohexanedione undergoes Michael addition with various β-nitrostyrenes. This reaction forms the initial adduct. [, ]
  2. Intramolecular Cyclization: The Michael adduct undergoes intramolecular cyclization. This step forms the dihydrofuran ring system. []
  3. Nitrite Elimination: The cyclized intermediate then undergoes elimination of the nitrite ion (NO2-), leading to aromatization. []
  4. Air Oxidation: Finally, the molecule undergoes air oxidation, resulting in the formation of the desired 3-aryl-5,6-dihydrobenzofuran-7(4H)-one product. []

Q2: Why is this synthetic route considered advantageous?

A2: The described protocol presents several advantages over previous synthetic methods:

  • Simplicity: The reaction proceeds under relatively mild conditions and utilizes readily available starting materials. []
  • Efficiency: The one-pot procedure eliminates the need for isolation of intermediates, simplifying the synthesis. []
  • Versatility: The method demonstrates broad substrate scope, allowing for the synthesis of diverse 3-aryl-5,6-dihydrobenzofuran-7(4H)-ones by varying the substituents on the β-nitrostyrene starting material. []

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